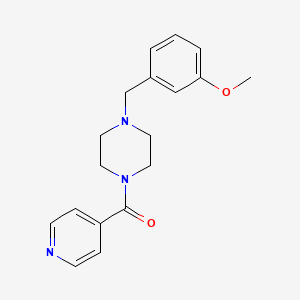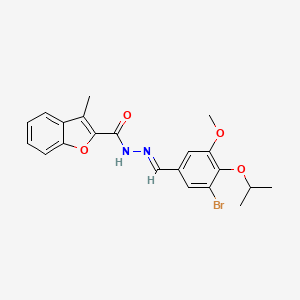![molecular formula C15H12ClF3N2O2 B5774534 N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial membranes, and its dysfunction leads to the development of cystic fibrosis (CF). CFTRinh-172 has been found to block CFTR activity and has therefore been used as a tool to investigate the function and regulation of CFTR.
作用机制
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea acts as a potent and selective inhibitor of CFTR by binding to a specific site on the protein. It has been shown to block CFTR activity by reducing the open probability of the channel and by decreasing the number of functional channels on the cell surface. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been found to inhibit the ATPase activity of CFTR, which is required for the proper functioning of the protein.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been found to have several biochemical and physiological effects on cells and tissues. It has been shown to reduce the transport of chloride and other ions across epithelial membranes, to inhibit the secretion of mucus and other fluids, and to decrease the activity of inflammatory mediators. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been found to modulate the activity of other ion channels and transporters, such as the sodium-potassium ATPase and the epithelial sodium channel.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to block both wild-type and mutant forms of the protein, and its suitability for use in a variety of cell types and experimental systems. However, N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea also has some limitations, including its potential off-target effects on other ion channels and transporters, its limited stability and solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its use as a tool to study CFTR function and regulation. One area of interest is the development of new and improved CFTR inhibitors that have higher potency, selectivity, and stability than N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in combination with other drugs or therapies to treat CF and other diseases that involve CFTR dysfunction. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its effects on other ion channels and transporters.
合成方法
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 4-(trifluoromethyl)phenyl isocyanate to form N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been optimized to improve its yield and purity, and several modified synthetic routes have been developed.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been widely used in scientific research to study the function and regulation of CFTR. It has been used to investigate the role of CFTR in epithelial ion transport, mucociliary clearance, and airway surface liquid homeostasis. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for CF.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-13-7-4-10(16)8-12(13)21-14(22)20-11-5-2-9(3-6-11)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFALJZRTLQZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)


![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)


![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)



![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)
